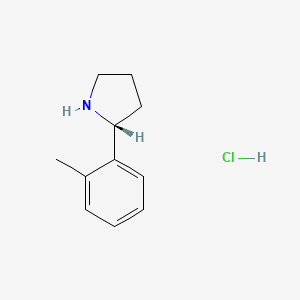

(R)-2-(o-Tolyl)pyrrolidine hydrochloride

Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Stereoselective Synthesis

The chiral pyrrolidine framework is a cornerstone of modern asymmetric catalysis and synthesis. nih.gov These heterocyclic structures are integral to a vast array of natural products, pharmaceuticals, and are pivotal as ligands and organocatalysts. nih.govresearchgate.net The rise of organocatalysis, a field that utilizes small, metal-free organic molecules to accelerate chemical reactions, has particularly highlighted the utility of pyrrolidine derivatives. mdpi.com Proline, the simplest chiral pyrrolidine-containing amino acid, is often considered a foundational organocatalyst, capable of promoting various asymmetric reactions with high efficiency and stereoselectivity. nih.gov

The efficacy of pyrrolidine-based catalysts stems from their ability to form chiral transient intermediates, such as enamines or iminium ions, with substrates. This activation mode allows for precise control over the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.com Researchers have developed a multitude of substituted pyrrolidine catalysts, modifying the ring at various positions to fine-tune reactivity and selectivity for specific transformations. These modifications can influence the steric environment around the catalytic site and introduce non-covalent interactions, such as hydrogen bonding, which help to organize the transition state and enhance stereocontrol.

The applications of chiral pyrrolidine scaffolds are extensive, covering a wide range of stereoselective reactions. These include, but are not limited to, aldol (B89426) reactions, Michael additions, Mannich reactions, and Diels-Alder reactions. nih.govmdpi.comresearchgate.net The ability to synthesize complex chiral molecules with high enantiomeric purity using these catalysts has made them indispensable tools for both academic research and industrial-scale chemical synthesis. mdpi.comnih.gov

Table 1: Key Asymmetric Reactions Catalyzed by Chiral Pyrrolidine Scaffolds

| Reaction Type | Catalyst Activation Mode | Typical Substrates | Importance of Transformation |

| Aldol Reaction | Enamine | Ketones, Aldehydes | Carbon-carbon bond formation, synthesis of polyketides |

| Michael Addition | Enamine / Iminium Ion | Aldehydes, Ketones, Nitroalkenes | Conjugate carbon-carbon and carbon-heteroatom bond formation |

| Mannich Reaction | Enamine | Aldehydes, Ketones, Imines | Synthesis of β-amino carbonyl compounds |

| Diels-Alder Reaction | Iminium Ion | α,β-Unsaturated aldehydes, Dienes | [4+2] cycloaddition for cyclic systems |

| Epoxidation | Iminium Ion | α,β-Unsaturated aldehydes | Formation of chiral epoxides |

Historical Development and Academic Context of (R)-2-(o-Tolyl)pyrrolidine Hydrochloride Research

Specific academic literature detailing the historical development and a comprehensive research context for this compound is limited in the public domain. Its emergence is situated within the broader and intensive investigation into 2-substituted pyrrolidine derivatives as organocatalysts that accelerated in the early 2000s. Following the pioneering work on proline and diarylprolinol silyl (B83357) ethers, chemists began to explore a wide variety of substituents on the pyrrolidine ring to modulate catalytic activity and selectivity.

The introduction of an aryl group at the 2-position, as seen in the 'o-tolyl' fragment of the title compound, is a strategic design element. This modification creates a sterically demanding environment adjacent to the catalytically active secondary amine. This steric bulk is intended to effectively shield one face of the reactive intermediate (e.g., an enamine or iminium ion), thereby directing the approach of a reactant to the opposite face and inducing high enantioselectivity. The ortho-methyl group on the phenyl ring further enhances this steric hindrance compared to an unsubstituted phenyl group.

Research on structurally related N-sulfonylated 2-substituted pyrrolidines, such as those derived from L-proline, has shown their utility in the synthesis of complex molecules like glycoheterocyclic compounds. researchgate.net While not directly focused on the title compound, this research underscores the academic interest in modifying the pyrrolidine core to create building blocks for stereoselective synthesis. The development of synthetic routes to various 2-substituted pyrrolidines, often starting from chiral precursors like L-proline or employing biocatalytic methods, is a continuous area of investigation. nih.govresearchgate.net The synthesis of this compound would likely draw from these established methodologies for creating chiral 2-substituted pyrrolidines.

Scope of Academic Inquiry into this compound: A Research Overview

The academic inquiry into this compound appears to be focused on its potential application as a precursor or a catalyst in asymmetric synthesis. Although specific publications detailing its use are not widespread, its structure is emblematic of a class of organocatalysts designed for high stereocontrol. The primary area of investigation for such a compound would be its performance in key organic transformations that rely on enamine or iminium ion catalysis.

The research scope for compounds of this type generally involves:

Synthesis and Characterization: Developing efficient and stereoselective routes to the pure (R)-enantiomer of the compound.

Catalyst Screening: Evaluating its effectiveness in a range of benchmark asymmetric reactions. This typically involves varying reaction conditions such as solvent, temperature, and additives to optimize for chemical yield and enantiomeric excess (e.e.).

Mechanistic Studies: Investigating the transition state models to understand the source of the stereoselectivity. The o-tolyl group's orientation and its role in creating a defined chiral pocket would be of primary interest.

Application in Target-Oriented Synthesis: Utilizing the catalyst to establish key stereocenters in the synthesis of complex, biologically active molecules or natural products.

Given its structure, this compound would be a candidate for catalyzing reactions where steric bulk near the nitrogen atom is crucial for achieving high enantioselectivity.

Table 2: Potential Research Applications for this compound

| Research Area | Objective | Rationale for Use | Expected Outcome |

| Asymmetric Michael Addition | To catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. | The bulky o-tolyl group can effectively block one face of the derived chiral enamine. | High yields and high enantiomeric excess of the Michael adduct. |

| Asymmetric Aldol Reaction | To control the stereoselective formation of β-hydroxy carbonyl compounds. | The steric hindrance can influence the geometry of the enamine and the approach of the aldehyde. | Access to syn- or anti-aldol products with high diastereo- and enantioselectivity. |

| Asymmetric α-Functionalization | To introduce electrophiles (e.g., halogens, alkyl groups) at the α-position of carbonyls. | The chiral environment dictates the trajectory of the incoming electrophile. | Enantioenriched α-substituted aldehydes or ketones. |

| Precursor for Ligand Synthesis | To serve as a chiral backbone for the synthesis of more complex ligands for metal catalysis. | The pyrrolidine nitrogen and potentially the aryl ring can act as coordination sites. | Novel chiral ligands for various metal-catalyzed cross-coupling or hydrogenation reactions. |

Properties

IUPAC Name |

(2R)-2-(2-methylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-5-2-3-6-10(9)11-7-4-8-12-11;/h2-3,5-6,11-12H,4,7-8H2,1H3;1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRKKCHTNWTYLS-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H]2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Catalytic Applications of R 2 O Tolyl Pyrrolidine Hydrochloride and Its Derivatives in Asymmetric Transformations

Chiral Ligand Design and Application in Transition Metal-Catalyzed Reactions

Derivatives of (R)-2-(o-Tolyl)pyrrolidine serve as valuable chiral ligands for a variety of transition metals, facilitating a range of asymmetric transformations. The steric bulk and electronic properties of the o-tolyl group play a crucial role in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity.

Palladium-Catalyzed Asymmetric Processes (e.g., Cross-Coupling)

While the use of chiral phosphine (B1218219) ligands is well-established in palladium-catalyzed cross-coupling reactions, the development of new ligand classes is continually pursued to address challenges in scope and selectivity. beilstein-journals.orgresearchgate.net Ligands derived from chiral pyrrolidines have emerged as a promising class of N-ligands for such transformations. Although the literature on the specific application of (R)-2-(o-Tolyl)pyrrolidine hydrochloride as a ligand in palladium-catalyzed cross-coupling is not extensive, the broader class of 2-arylpyrrolidine derivatives has been investigated. For instance, the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of C-C bonds, often relies on palladium catalysts. beilstein-journals.org The synthesis of α-arylpyrrolidines can be achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling followed by an enantioselective intramolecular hydroamination. researchgate.net This highlights the compatibility of the pyrrolidine (B122466) scaffold with palladium-catalyzed processes. The development of novel P-chiral ligands has also been shown to be effective in the synthesis of highly enantioenriched tetrahydroquinolines via palladium-catalyzed [4 + 2] cycloaddition reactions, demonstrating the potential of tailored ligands in complex bond formations. nih.gov

Rhodium- and Copper-Catalyzed Enantioselective Reactions

Rhodium and copper complexes bearing chiral ligands are workhorses in asymmetric catalysis. Pyrrolidine-based ligands, due to their modular nature, have been extensively used in conjunction with these metals.

Rhodium-Catalyzed Reactions:

Derivatives of 2-arylpyrrolidines have been successfully employed as ligands in rhodium-catalyzed asymmetric hydrogenations. For example, novel ferrocene (B1249389) ligands incorporating a pyrrolidine unit have been designed and synthesized, demonstrating high efficiency in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid esters and α-aryl enamides. mdpi.com These reactions have achieved excellent enantioselectivities, in some cases exceeding 99% ee. mdpi.com The combination of planar, central, and axial chirality in these ligands creates a highly effective chiral environment for the rhodium center. mdpi.com Furthermore, mixed-ligand chiral rhodium(II) catalysts have been developed for enantioselective syntheses, showcasing the tunability of the catalytic system. nih.gov The development of self-assembled chiral bidentate ligands for rhodium-catalyzed asymmetric hydrogenation further underscores the versatility of systems that can be adapted for optimal asymmetric induction.

Copper-Catalyzed Reactions:

In the realm of copper catalysis, 2-arylpyrrolidine derivatives have also found application. The enantioselective copper-catalyzed intramolecular hydroamination of alkenes provides a practical route to α-arylpyrrolidines. researchgate.net This method exhibits excellent stereoselectivity and a broad substrate scope, including pharmaceutically relevant heteroarenes. researchgate.net Copper-catalyzed [3 + 2]-cycloaddition of azomethine ylides with α-halonitroalkenes offers an efficient pathway to multifunctionalized pyrrolidines with high diastereoselectivity. nih.gov Additionally, the diastereoselective intramolecular aminooxygenation of alkenes promoted by copper(II) complexes provides access to 2,5-cis-pyrrolidines. nih.gov The development of novel chiral ligands for copper-catalyzed reactions continues to expand the scope of these transformations, as seen in the atroposelective synthesis of C-O axially chiral compounds. beilstein-journals.org

Other Metal-Catalyzed Asymmetric Transformations (e.g., Zinc)

Zinc-catalyzed asymmetric reactions represent another important area of synthetic chemistry. While specific applications of this compound as a ligand in zinc catalysis are not widely reported, the broader class of chiral pyrrolidine-derived ligands has been successfully utilized. For instance, a class of valine-based amino thiol ligands has been shown to be effective in the zirconium-zinc transmetalation-aldehyde addition reaction for the synthesis of enantiomerically enriched allylic alcohols. nih.gov The high affinity of sulfur for zinc is a key factor in the high enantioselectivities observed with these ligands. nih.gov

Organocatalytic Roles of 2-Arylpyrrolidine Hydrochlorides

In addition to their role as ligands in metal catalysis, derivatives of this compound are prominent as organocatalysts. The pyrrolidine nitrogen can act as a nucleophile or a base, while the molecule can be functionalized with hydrogen-bond donating groups to create bifunctional catalysts.

Hydrogen Bond Donor Catalysis (e.g., Thiourea (B124793), Squaramide, Urea Derivatives)

Bifunctional organocatalysts that combine a pyrrolidine moiety with a hydrogen-bond donor group, such as a thiourea, squaramide, or urea, have proven to be highly effective in a variety of asymmetric transformations. nih.govnih.govbeilstein-journals.orgnih.gov The pyrrolidine unit typically activates the nucleophile through enamine formation, while the hydrogen-bond donor moiety activates the electrophile. researchgate.net

Thiourea Derivatives:

Thiourea-based organocatalysts derived from 2-arylpyrrolidines are powerful tools in asymmetric synthesis. nih.gov These catalysts can effectively promote Michael additions of aldehydes to nitroolefins, with the thiourea group activating the nitroalkene through hydrogen bonding. researchgate.net The design of dipeptidic proline-derived thiourea organocatalysts has led to highly efficient bifunctional catalysts for the Michael addition between aldehydes and nitroolefins, affording products with high yields, diastereoselectivities, and enantioselectivities. researchgate.net

Squaramide Derivatives:

Squaramides represent a highly effective scaffold for chiral hydrogen-bond donor catalysts. nih.gov The incorporation of a squaramide moiety into a pyrrolidine-based catalyst creates a bifunctional system capable of dual activation. researchgate.net These catalysts have been successfully applied in the conjugate addition of 1,3-dicarbonyl compounds to β-nitrostyrenes, providing the products in high yields and with excellent enantioselectivities. nih.gov The enhanced acidity of squaramides compared to ureas can lead to significantly accelerated reactions. northwestern.edu Data-driven studies have been employed to explore the structure-function relationships of aryl pyrrolidine-based squaramide catalysts, highlighting the importance of the interplay between the hydrogen-bonding core and the chiral scaffold. nih.gov

Urea Derivatives:

Similar to thioureas and squaramides, urea-functionalized 2-arylpyrrolidines act as bifunctional organocatalysts. N-sulfinylpyrrolidine-containing ureas have been synthesized and evaluated in the Michael addition of aldehydes to nitroalkenes. beilstein-journals.org These catalysts demonstrate a dual activation mode, combining enamine activation of the aldehyde with hydrogen-bond activation of the nitroalkene. beilstein-journals.org

Table 1: Performance of Aryl Pyrrolidine-Based Hydrogen-Bond Donor Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Thiourea | Michael Addition | Aldehydes and Nitroolefins | Up to 99 | Up to 97 | researchgate.net |

| Squaramide | Conjugate Addition | 1,3-Dicarbonyls and β-Nitrostyrenes | High | Excellent | nih.gov |

| Urea | Michael Addition | Aldehydes and Nitroalkenes | - | Up to 98 | beilstein-journals.org |

Asymmetric Michael Additions Utilizing Pyrrolidine-Based Catalysts

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and pyrrolidine-based organocatalysts have been instrumental in its development. researchgate.netbeilstein-journals.orgnih.govsciencevision.org The general mechanism involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound, which then adds to the Michael acceptor.

New pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. researchgate.netbeilstein-journals.org The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring are crucial for achieving high levels of stereocontrol. The use of diarylprolinol silyl (B83357) ethers, a prominent class of pyrrolidine-based organocatalysts, has been extensively reviewed and applied in a wide range of asymmetric transformations, including Michael additions. nih.gov

Table 2: Examples of Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives

| Catalyst | Nucleophile | Electrophile | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |

|---|---|---|---|---|---|---|

| (R)-2-(CH(Ph)OSiMe3)pyrrolidine | Propanal | trans-β-Nitrostyrene | 95 | 95:5 | 99 | nih.gov |

| (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine | Various Aldehydes | Nitroolefins | Nearly quantitative | - | Nearly optically pure | sciencevision.org |

| Pyrrolidine-based organocatalyst | Butyraldehyde | trans-β-Nitrostyrene | 99 | 79:21 | 75 | beilstein-journals.org |

Applications in Asymmetric Benzoyloxylation

The direct asymmetric α-functionalization of carbonyl compounds is a cornerstone of modern organic synthesis, providing access to valuable chiral building blocks. While direct catalytic applications of this compound in asymmetric benzoyloxylation are not extensively documented in prominent literature, the broader class of chiral pyrrolidine derivatives has proven highly effective in this transformation.

A notable example is the use of (S)-2-(Triphenylmethyl)pyrrolidine, also known as (S)-2-tritylpyrrolidine, a structurally related chiral pyrrolidine organocatalyst. This catalyst has been successfully employed in the direct and highly enantioselective α-benzoyloxylation of aldehydes using benzoyl peroxide as the oxygen source. organic-chemistry.org The reaction proceeds via an enamine intermediate, formed between the chiral pyrrolidine catalyst and the aldehyde substrate. This activation mode allows for a facial-selective attack by the benzoyl peroxide, leading to the formation of optically active α-benzoyloxyaldehydes. organic-chemistry.org

Table 1: Asymmetric Benzoyloxylation of Aldehydes Catalyzed by a Chiral Pyrrolidine Derivative Catalyst used: (S)-2-Tritylpyrrolidine

| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 3-Phenylpropanal | 10 | THF | 85 | 97 |

| Hexanal | 10 | THF | 78 | 96 |

| Cyclohexanecarboxaldehyde | 10 | THF | 82 | 98 |

| (E)-Cinnamaldehyde | 10 | THF | 75 | 95 |

Asymmetric Aza-Michael Reactions

The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. Its asymmetric variant provides a direct route to chiral β-amino carbonyl compounds and their derivatives, which are prevalent in pharmaceuticals and natural products. Chiral pyrrolidine-based organocatalysts are well-established promoters of this reaction. frontiersin.org

The general mechanism involves the formation of an iminium ion intermediate from the condensation of the α,β-unsaturated aldehyde or ketone with the secondary amine of the pyrrolidine catalyst. This activation lowers the LUMO of the electrophile, facilitating the stereocontrolled attack of the nitrogen nucleophile. Alternatively, when an aldehyde is used as the nucleophile, the pyrrolidine catalyst forms an enamine intermediate, which then attacks the nitroalkene or other Michael acceptor. nih.gov

While specific studies detailing the use of this compound for the aza-Michael reaction are not widely reported, various other substituted pyrrolidine catalysts have shown excellent performance. For instance, diarylprolinol silyl ethers and other C2-substituted pyrrolidines effectively catalyze the addition of amines and other nitrogen nucleophiles to enones and enals with high yields and enantioselectivities. The stereochemical outcome is largely dictated by the chiral environment created by the catalyst's substituent at the C2 position. Bifunctional catalysts, which incorporate a hydrogen-bond-donating group alongside the pyrrolidine moiety, have also been developed to enhance both reactivity and stereoselectivity by activating both the nucleophile and the electrophile simultaneously. nih.gov

Table 2: Asymmetric Aza-Michael Addition Catalyzed by Pyrrolidine-Based Organocatalysts

| Nucleophile | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Hydrazone | Cyclohexenone | Cinchona Alkaloid | Good | Up to 77 |

| Tosylaminomethyl enone | Nitroalkene | Squaramide | Up to 99 | >99 |

| Aldehyde | Nitroolefin | (S)-2-(Triflylaminomethyl)pyrrolidine | Good | High |

| Aminomaleimide | Nitroolefin | Thiourea Catalyst | 69-78 | Moderate to High |

Chiral Auxiliary Strategies in Stereoselective Synthesis

Beyond its direct use in catalysis, the chiral pyrrolidine framework is a cornerstone of chiral auxiliary-based synthesis. In this approach, the chiral molecule is temporarily incorporated into a substrate to direct the stereochemical course of one or more subsequent reactions. After the desired transformation, the auxiliary is cleaved and can often be recovered.

A sophisticated application involving a structure related to (R)-2-(o-Tolyl)pyrrolidine is the "chiral interlocking auxiliary" strategy. researchgate.net This method has been demonstrated in the challenging synthesis of mechanically planar chiral rotaxanes, which are molecules composed of a macrocycle threaded onto an axle with bulky stoppers. researchgate.net In this strategy, the chirality of the final product arises solely from the mechanical bond.

The process utilizes a combination of a chiral azide (B81097) derived from a simple amino acid and an o-methyl-aromatic acetylene (B1199291) fragment. researchgate.net The ortho-methyl group (analogous to the o-tolyl group) plays a crucial role. It acts as a conformational locking element, orienting the macrocycle in a specific way during the key copper-catalyzed azide-alkyne cycloaddition (CuAAC) "clicking" reaction that forms the rotaxane structure. This controlled orientation ensures that the macrocycle is threaded onto the axle with a high degree of stereoselectivity, leading to the formation of the desired enantiomer of the rotaxane with excellent enantiopurity (e.g., ≥93% ee). researchgate.net After the mechanical bond is formed, the auxiliary unit can be cleaved, demonstrating a powerful and elegant use of a chiral component to control complex three-dimensional architecture. researchgate.net

Mechanistic Elucidation and Theoretical Investigations of R 2 O Tolyl Pyrrolidine Hydrochloride Catalysis

Reaction Mechanism Studies and Stereocontrol Analysis

The stereochemical outcome of reactions catalyzed by (R)-2-(o-Tolyl)pyrrolidine hydrochloride is dictated by a complex series of interactions within the catalytic cycle. Detailed studies have dissected these cycles to understand the origins of enantioinduction.

The catalytic action of this compound, like other secondary amine catalysts, primarily proceeds through two well-established catalytic cycles: the enamine cycle and the iminium ion cycle .

Enamine Cycle: In this pathway, the catalyst reacts with a carbonyl compound, typically an aldehyde or ketone, to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The subsequent hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral product. This cycle is fundamental to reactions like asymmetric Michael additions and α-functionalizations of carbonyls.

Iminium Cycle: This cycle is characteristic of reactions such as asymmetric Diels-Alder and Friedel-Crafts alkylations. Here, the catalyst condenses with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by a nucleophile. Subsequent hydrolysis releases the product and the catalyst.

The rate-determining step (RDS) in these catalytic cycles is crucial as it often coincides with the stereo-determining step. For many reactions catalyzed by related diarylprolinol silyl (B83357) ether catalysts, the carbon-carbon bond-forming step, where the nucleophile attacks the electrophile (or vice-versa), is considered both the rate- and stereo-determining step. For instance, in aza-Michael cyclizations, DFT studies have supported the cyclization event as the RDS. whiterose.ac.uk The specific nature of the substrates and reaction conditions can, however, influence which step is rate-limiting.

The high degree of enantioselectivity achieved by this compound is not merely a consequence of covalent bond formation but is intricately controlled by a network of subtle noncovalent interactions. These interactions stabilize the favored transition state, which leads to the major enantiomer, while destabilizing the transition state that would produce the minor enantiomer.

Steric Hindrance: The bulky ortho-tolyl group is a defining feature of the catalyst and serves as a powerful steric shield. It effectively blocks one face of the reactive intermediate (enamine or iminium ion), compelling the incoming substrate to approach from the less hindered face. This directed approach is a primary determinant of the product's stereochemistry.

Hydrogen Bonding: Although the parent compound is a hydrochloride salt, the active catalyst is the free secondary amine. The pyrrolidine (B122466) nitrogen and, in some transition states, the substrate's atoms can participate in crucial hydrogen-bonding interactions. These interactions help to orient the substrate within the catalyst's chiral pocket, pre-organizing the reactants for the stereoselective bond formation. In related systems, hydrogen bonding has been shown to be critical for mediating ligand-protein interactions, a principle that extends to small molecule catalysis.

The precise three-dimensional arrangement of the catalyst and substrate in the transition state is the ultimate origin of stereoselectivity. Computational and experimental studies have provided models for these transient structures.

The binding of the substrate begins with the formation of the key enamine or iminium ion intermediate. The conformation of the pyrrolidine ring and the orientation of the o-tolyl group create a well-defined chiral environment. The substrate is locked into a specific orientation through the noncovalent interactions described previously.

For many reactions, the transition state can be described by established models like the Zimmerman-Traxler model for aldol (B89426) reactions, adapted for organocatalysis. These models emphasize a chair-like, six-membered ring transition state that minimizes steric strain. The bulky o-tolyl group forces substituents into pseudo-equatorial positions to avoid unfavorable steric clashes, thereby dictating the facial selectivity of the reaction. The favored transition state topology is the one that minimizes destabilizing non-bonded interactions, leading to the observed high enantiomeric excess.

Computational Chemistry in Understanding Catalytic Activity

Computational chemistry has become an indispensable tool for elucidating the mechanisms of organocatalyzed reactions. It provides insights into structures and energies that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate the geometries and energies of reactants, intermediates, transition states, and products in a catalytic cycle.

By mapping the potential energy surface of a reaction, DFT calculations can:

Confirm the stepwise or concerted nature of a reaction mechanism.

Identify the rate-determining and stereo-determining steps by comparing the energy barriers of different pathways.

Predict the enantiomeric ratio of a reaction by calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. A larger energy difference corresponds to higher predicted selectivity.

These computational insights are valuable for rationalizing experimental outcomes and for the in silico design of new, more effective catalysts. DFT has been successfully used to predict regioselectivity and stereoselectivity in various reactions, including cycloadditions and aza-Michael reactions catalyzed by similar chiral amines. whiterose.ac.ukresearchgate.net

Below is a representative table illustrating the type of data generated from DFT studies to predict the outcome of a hypothetical asymmetric reaction catalyzed by (R)-2-(o-Tolyl)pyrrolidine.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer | Predicted e.e. (%) |

| TS-R (pro-R) | 0.00 | R | >99 |

| TS-S (pro-S) | +3.50 |

This is an illustrative table. Actual values are highly dependent on the specific reaction being modeled.

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to understand the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, offering a more complete picture of the catalyst's conformational flexibility. nih.govnih.gov

For a catalyst like (R)-2-(o-Tolyl)pyrrolidine, the pyrrolidine ring is not rigid and can adopt several low-energy conformations (e.g., envelope and twisted forms). MD simulations can explore these different conformations and determine their relative populations. nih.gov This is critical because the catalyst's conformation can directly influence the shape of the chiral pocket and, therefore, its stereodifferentiating ability.

These simulations can reveal:

The most stable conformations of the catalyst-substrate complex.

The dynamic interactions, such as the formation and breaking of transient hydrogen bonds, that occur during the reaction.

How the solvent might influence the catalyst's structure and reactivity.

By combining the energetic insights from DFT with the dynamic picture from MD simulations, researchers can build a highly detailed and accurate model of the catalytic system, leading to a deeper understanding of how this compound achieves its remarkable catalytic activity and selectivity. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Chiral 2 Arylpyrrolidine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of chiral compounds such as 2-arylpyrrolidines, NMR is used not only to confirm the molecular structure but also to determine the relative and absolute stereochemistry and to quantify the enantiomeric excess (ee). The ¹H and ¹³C NMR spectra provide foundational information; for instance, the ¹³C NMR spectrum of the parent pyrrolidine (B122466) ring shows resonances at approximately δ 18.2 ppm, which shift upon substitution. ipb.ptchemicalbook.com More advanced applications are required to differentiate between enantiomers.

Enantiomers are indistinguishable in a standard achiral NMR environment, exhibiting identical chemical shifts. The addition of a Chiral Solvating Agent (CSA) to the NMR sample can overcome this limitation. researchgate.net CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.govnih.gov These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. nih.gov

The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the strength and geometry of the interaction between the CSA and the analyte. nih.gov Common interactions include hydrogen bonding, π-π stacking, and dipole-dipole forces. researchgate.net For a chiral amine like (R)-2-(o-Tolyl)pyrrolidine, CSAs containing aromatic groups and hydrogen-bond donors/acceptors are particularly effective. researchgate.netnih.gov By integrating the areas of the separated signals, the enantiomeric excess of the sample can be accurately calculated. This method is non-destructive, and the analyte can, in principle, be recovered. nih.gov

Table 1: Examples of Chiral Solvating Agents (CSAs) for NMR

| CSA Type | Typical Analytes | Interaction Mechanism |

|---|---|---|

| Pirkle's Alcohol | Amines, Carboxylic Acids | Hydrogen bonding, π-π stacking |

| (S)-BINOL | Amines, Alcohols | Hydrogen bonding, Aromatic interactions |

| Cyclodextrins | Cationic substrates | Host-guest inclusion, Hydrophobic interactions |

This table presents common classes of CSAs and their typical applications and interaction mechanisms relevant for chiral amine analysis.

Determining the absolute configuration (the actual R/S assignment) often requires more sophisticated NMR approaches. One common strategy is the use of Chiral Derivatizing Agents (CDAs), such as Mosher's acid. nih.govnih.gov The analyte is covalently reacted with two enantiomers of the CDA to form a pair of diastereomers. Analyzing the differences in the chemical shifts (Δδ) of the protons near the chiral center in the resulting diastereomers allows for the assignment of the absolute configuration based on established empirical models. nih.govnih.gov

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining stereochemistry in rigid or semi-rigid molecules. ipb.ptwordpress.com These experiments detect through-space correlations between protons that are close to each other (typically <5 Å), providing crucial information about the relative orientation of substituents. wordpress.com For a molecule like (R)-2-(o-Tolyl)pyrrolidine, NOESY can reveal the spatial relationship between the tolyl group and the protons on the pyrrolidine ring, helping to confirm the compound's conformation and relative stereochemistry. ipb.ptfrontiersin.org In some cases, these experimental results are compared with computational models, such as those derived from Density Functional Theory (DFT), to provide a higher level of confidence in the absolute configuration assignment. nih.govpurechemistry.org

X-ray Crystallography for Absolute Stereochemistry and Supramolecular Assembly

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. purechemistry.orgnih.gov The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule, confirming its absolute configuration. purechemistry.orgmdpi.com

Table 2: Crystallographic Data for a Representative Chiral Ammonium (B1175870) Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key H-Bond | N-H···Cl |

This table shows representative data that would be obtained from an X-ray crystallographic analysis of a chiral hydrochloride salt, illustrating the type of information generated. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and determining enantiomeric purity with high accuracy and sensitivity. nih.gov There are two primary strategies for chiral HPLC separation: direct and indirect. youtube.com

The direct method is the most common and involves the use of a Chiral Stationary Phase (CSP). youtube.com These columns contain an enantiomerically pure selector immobilized on a solid support (e.g., silica). nih.gov Enantiomers of the analyte pass through the column at different rates because they form transient diastereomeric complexes of differing stability with the CSP, leading to different retention times and thus, separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including 2-arylpyrrolidine derivatives. nih.govresearchgate.net

The indirect method involves pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form stable diastereomers. nih.govjuniperpublishers.com Since diastereomers have different physical properties, they can be readily separated on a standard, achiral HPLC column (like a C18 column). youtube.comnih.gov This approach can be very effective but requires an additional reaction step and a pure derivatizing agent. juniperpublishers.com For both methods, the enantiomeric purity is determined by comparing the peak areas of the two separated enantiomers in the chromatogram. researchgate.net

Other Advanced Spectroscopic Techniques

While NMR, X-ray, and HPLC are the primary tools for chiral characterization, other spectroscopic methods provide complementary and essential information.

Mass Spectrometry (MS) is used to confirm the molecular weight of (R)-2-(o-Tolyl)pyrrolidine hydrochloride and to gain structural information through its fragmentation patterns. nih.gov In techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS), the protonated molecule is fragmented, and the resulting product ions are analyzed. The fragmentation of pyrrolidine-containing compounds often involves characteristic losses, such as the neutral pyrrolidine molecule itself or cleavage of the pyrrolidine ring. researchgate.netwvu.eduniu.eduacs.org These fragmentation pathways provide a fingerprint that helps to confirm the core structure of the molecule. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. nist.gov For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected signals include a broad absorption for the N-H stretching vibration of the secondary ammonium salt, C-H stretching vibrations for the aromatic (tolyl) and aliphatic (pyrrolidine) parts, and C=C stretching bands for the aromatic ring. researchgate.netchemicalbook.com This technique provides a quick and reliable confirmation of the compound's functional group composition.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| R₂N⁺H₂ | N-H Stretch | ~3200-2800 (broad) |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aliphatic C-H | C-H Stretch | ~3000-2850 |

This table summarizes the characteristic infrared absorption frequencies expected for the key functional groups within the target molecule.

Structure Activity Relationship Sar Studies and Rational Ligand Design of R 2 O Tolyl Pyrrolidine Analogs

Influence of Aryl Substituent and Pyrrolidine (B122466) Ring Modifications on Catalytic Efficiency and Stereoselectivity

The catalytic prowess of 2-arylpyrrolidine derivatives is highly dependent on the electronic and steric nature of both the aryl group at the C-2 position and modifications elsewhere on the pyrrolidine ring. nih.gov These structural changes directly impact the catalyst's ability to form the necessary reactive intermediates (enamines or iminium ions) and to effectively shield one face of the substrate, thereby dictating the stereochemical outcome of the reaction. nih.govnih.gov

Aryl Substituent Modifications:

The aryl group at the C-2 position is a critical variable in determining catalyst performance. nih.gov Early work with proline and its simple derivatives highlighted the importance of a C-2 substituent for creating a sterically hindered environment. The evolution to 2-arylpyrrolidines, such as (R)-2-(o-Tolyl)pyrrolidine, and their subsequent conversion to diarylprolinol silyl (B83357) ethers, marked a significant leap in efficiency and enantioselectivity.

Studies have shown a strong correlation between the size and electronic properties of the aryl group and the catalyst's performance. For instance, in many reactions, catalysts with bulky, electron-rich, or extended π-systems on the aryl ring lead to higher enantioselectivities. nih.gov This is attributed to more effective π-stacking interactions and enhanced steric shielding in the transition state. A positive correlation has been noted between the size of the aryl substituent and selectivity, with a larger steric footprint often leading to a more defined and selective catalytic pocket. nih.gov For example, increasing the size from a phenyl to a 3,5-disubstituted phenyl or a naphthyl group on diarylprolinol silyl ether catalysts often results in improved enantiomeric excess (ee) in Michael additions and α-functionalizations of aldehydes. nih.govacs.org

Conversely, in some specific reactions, an optimal enantioselectivity is achieved with smaller arenes. nih.gov The electronic nature of the substituent on the aryl ring also plays a role; electron-withdrawing groups can influence the reaction rate and, in some cases, the stereoselectivity. researchgate.net

Interactive Data Table: Effect of Aryl Substituent on Enantioselectivity in a Michael Addition

The following table illustrates how modifying the aryl group (Ar) in a diarylprolinol silyl ether catalyst affects the enantioselectivity of the Michael addition of propanal to nitrostyrene.

Pyrrolidine Ring Modifications:

Modifications to the pyrrolidine ring itself also have profound effects. The five-membered pyrrolidine ring is considered a privileged structure, providing a rigid scaffold that pre-organizes the catalytic groups. nih.gov Introducing substituents on the ring or altering the group attached to the pyrrolidine nitrogen can fine-tune the catalyst's reactivity and selectivity. For example, the development of diarylprolinol silyl ethers from the parent prolinols was a key breakthrough. The bulky trialkylsilyl group (e.g., trimethylsilyl (B98337) or triisopropylsilyl) attached to the oxygen atom serves to increase steric hindrance around the active site, effectively blocking one face of the enamine intermediate from attack. nih.govacs.org

Furthermore, attaching bulky groups to the pyrrolidine nitrogen, such as a trityl group, has been shown to enhance stereocontrol in certain Michael additions. nih.gov The configuration of other stereocenters on the pyrrolidine ring, if present, can either enhance or diminish the asymmetric induction, highlighting the importance of matched/mismatched stereochemical relationships within the catalyst. nih.gov

Elucidation of Key Structural Elements for Optimal Enantioinduction

The high levels of enantioinduction achieved by 2-arylpyrrolidine catalysts are not the result of a single factor but rather a synergy of several key structural elements. Mechanistic and computational studies have been instrumental in identifying these features. researchgate.net

The C-2 Aryl Group as a Steric Shield: The primary role of the bulky aryl substituent at the C-2 position is to act as a steric director. In the transition state of enamine-mediated reactions, the catalyst forms a covalent bond with an aldehyde or ketone substrate. The aryl group is positioned to effectively block one of the two enantiotopic faces of the resulting enamine, leaving the other face exposed for the electrophile to attack. nih.govresearchgate.net The larger and more sterically demanding the aryl group (e.g., 3,5-di-tert-butylphenyl), the more effective this shielding becomes, leading to higher enantioselectivity. nih.gov

The Pyrrolidine Ring's Rigidity: The conformational rigidity of the five-membered pyrrolidine ring is crucial. It locks the C-2 aryl substituent into a well-defined orientation relative to the reactive enamine intermediate. nih.gov This pre-organization minimizes the number of possible low-energy transition states, favoring the one that leads to the major enantiomer.

The Role of the Silyl Ether Group: In the widely used diarylprolinol silyl ether catalysts, the bulky O-silyl group works in concert with the C-2 aryl group. acs.orgnih.gov It provides additional steric bulk that further restricts the possible trajectories of the incoming electrophile, reinforcing the facial bias established by the aryl group. This dual-shielding model is a key reason for the exceptional performance of these catalysts.

Non-Covalent Interactions: While steric repulsion is the dominant control element, attractive non-covalent interactions (NCIs), such as C-H···π or hydrogen bonds (in related prolinamide catalysts), can also play a significant role in stabilizing the favored transition state. nih.govresearchgate.net The extended π-systems of larger aryl groups can participate in these stabilizing interactions with the substrate. nih.gov

Principles of Rational Design for New Chiral 2-Arylpyrrolidine Catalysts

The insights gained from extensive SAR studies have led to a set of guiding principles for the rational design of new and improved 2-arylpyrrolidine-based catalysts. mdpi.comnih.gov The goal is to tailor the catalyst structure to meet the specific demands of a given transformation, optimizing for both reactivity and selectivity.

Tuneable Steric Hindrance: The primary design principle involves modulating the steric environment around the catalytic site. This is most effectively achieved by modifying the C-2 aryl group. For reactions requiring very high levels of steric shielding, designers can incorporate extremely bulky groups like 3,5-bis(trifluoromethyl)phenyl or large polycyclic aromatic systems like phenanthryl or pyrenyl. nih.gov The choice of the O-silyl group in prolinol-derived catalysts offers another point for steric tuning.

Electronic Tuning: The electronic properties of the aryl ring can be adjusted to influence the nucleophilicity of the enamine intermediate. Introducing electron-donating groups onto the aryl ring can increase the HOMO energy of the enamine, potentially accelerating the reaction with an electrophile. Conversely, electron-withdrawing groups can be beneficial in other catalytic cycles or for stabilizing certain intermediates. researchgate.net

Scaffold Modification and Rigidity: While the pyrrolidine core is highly effective, new designs can explore increasing its rigidity further. This might involve incorporating the pyrrolidine into a more complex, fused ring system to further restrict conformational freedom and enhance predictability.

Data-Driven Design: Modern approaches increasingly use data science and computational modeling to predict catalyst performance. nih.gov By building quantitative structure-activity relationship (QSAR) models from experimental data, researchers can identify key molecular descriptors (like Sterimol parameters for steric bulk) that correlate with high enantioselectivity. nih.gov These models can then be used to screen virtual libraries of potential catalysts, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the discovery process. nih.gov

By applying these principles, chemists can move beyond simple trial-and-error and rationally engineer the next generation of 2-arylpyrrolidine catalysts, expanding their applicability and pushing the boundaries of efficiency and selectivity in asymmetric organocatalysis. acs.org

Future Prospects and Emerging Research Directions in Chiral Pyrrolidine Chemistry

Development of Novel Reaction Manifolds and Catalyst Scaffolds Based on Pyrrolidines

The design and synthesis of new chiral pyrrolidine-based organocatalysts remain a vibrant area of research, aimed at enhancing catalytic efficiency, expanding substrate scope, and improving stereoselectivity. nih.gov Scientists are exploring extensive modifications of the pyrrolidine (B122466) framework to develop catalysts tailored for specific, challenging transformations. nih.govkoreascience.kr

A significant focus is on creating structurally innovative organocatalysts to overcome the limitations of early-generation catalysts like proline, such as poor solubility in organic solvents and moderate enantioselectivities. nih.gov This has led to the development of a vast number of derivatives, primarily by introducing different functional groups at the C2 position of the pyrrolidine ring, which can act as effective hydrogen-bond donors. nih.gov For instance, the synthesis of novel cis-2,5-disubstituted pyrrolidine organocatalysts has been described, demonstrating excellent yield and enantioselectivity in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. rsc.org

Another successful strategy involves the creation of bifunctional organocatalysts. Prolinamide-based catalysts, which combine a proline unit with other chiral moieties like amino alcohols or even nucleosides, have shown great promise. nih.govmdpi.com For example, AZT-prolinamides have been synthesized and used to mediate enantioselective aldol (B89426) reactions in water without the need for additives. nih.gov Similarly, spiro bifunctional organocatalysts have been effectively used in the total asymmetric synthesis of natural products. mdpi.com The development of these more complex scaffolds allows for a finer tuning of the catalyst's steric and electronic properties, leading to superior performance. nih.gov

Researchers are also developing divergent synthetic strategies to access different isomers of substituted pyrrolidines. By tuning the metal catalyst—using either cobalt or nickel in conjunction with bisoxazoline (BOX) ligands—enantioselective C(sp³)–C(sp³) coupling reactions of 3-pyrrolines can be directed to produce either C2- or C3-alkylated pyrrolidines with high stereocontrol. organic-chemistry.org This catalyst-tuned approach provides a versatile route to a wide range of enantioenriched pyrrolidine scaffolds. organic-chemistry.org The continuous exploration of such novel scaffolds and reaction manifolds is expected to provide access to increasingly complex and valuable chiral molecules. nih.govacs.orgnih.gov

| Catalyst Type | Reaction | Key Features |

| cis-2,5-Disubstituted Pyrrolidines | Enantioselective Michael Addition | High yields (up to 91%) and excellent enantioselectivity (up to >99% ee). rsc.org |

| AZT-Prolinamides | Enantioselective Direct Aldol Reaction | Can be used in additive-free water. nih.gov |

| Spiro Bifunctional Organocatalysts | Cascade Mannich/Acylation/Wittig Reaction | Efficient in the total asymmetric synthesis of natural products like naucleofficine I and II. mdpi.com |

| Cobalt/BOX Catalyst System | Regio- and Enantioselective Hydroalkylation | Produces chiral C3-alkylated pyrrolidines from 3-pyrrolines. organic-chemistry.org |

| Nickel/BOX Catalyst System | Regio- and Enantioselective Hydroalkylation | Produces chiral C2-alkylated pyrrolidines from 3-pyrrolines via a tandem isomerization/hydroalkylation pathway. organic-chemistry.org |

Integration of Green Chemistry Principles in Pyrrolidine Synthesis and Catalysis

A major thrust in modern chemistry is the adoption of sustainable practices, and the field of pyrrolidine catalysis is no exception. researchgate.net Researchers are actively working to incorporate green chemistry principles into both the synthesis of pyrrolidine catalysts and the catalytic reactions they promote. rsc.orgchemheterocycles.com This involves several key strategies, including the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the design of recyclable catalysts. mdpi.comrsc.org

Water, being an abundant, non-toxic, and safe solvent, is an attractive medium for organic reactions. nih.gov Significant effort has been devoted to developing water-compatible pyrrolidine-based catalysts. For example, bifunctional prolinamide-based organocatalysts have been designed for use in asymmetric aldol reactions in water. nih.gov Similarly, the synthesis of highly substituted pyrrolidine-2-one derivatives has been demonstrated using β-cyclodextrin as a green catalyst in a water-ethanol medium. rsc.org

Solvent-free, or "neat," reaction conditions represent another important green chemistry approach. Singh and coworkers applied 4-hydroxy-prolinamides, at low catalyst loading, to asymmetric aldol reactions under solvent-free conditions, adhering to green chemistry principles. mdpi.com L-proline itself has been used to catalyze the one-pot synthesis of gem-diheteroarylmethane derivatives via a grinding operation under solvent-free conditions at room temperature, highlighting the efficiency and eco-friendliness of this method. rsc.org

| Green Chemistry Approach | Catalyst/System | Reaction | Advantage |

| Use of Water as Solvent | β-Cyclodextrin | One-pot three-component synthesis of pyrrolidine-2-one derivatives | Eco-benign catalyst and solvent system. rsc.org |

| Use of Water as Solvent | Bifunctional Prolinamide-based Organocatalysts | Asymmetric aldol reaction | Environmentally friendly medium. nih.gov |

| Solvent-Free Conditions | L-proline | Multicomponent synthesis of gem-diheteroarylmethane derivatives | Grinding method at room temperature, high atom-economy. rsc.org |

| Solvent-Free Conditions | trans-4-Hydroxy-(S)-prolinamide | Asymmetric aldol reaction | Low catalyst loading, adheres to green principles. mdpi.com |

| Reusable Catalyst | Cellulose (B213188) Sulfuric Acid | Diastereoselective synthesis of functionalized pyrrolidines | Biodegradable, cost-effective, and recyclable solid acid catalyst. acs.org |

| Reusable Catalyst | Pd/C | Reductive amination of levulinic acid | Efficient for producing pyrrolidones from biomass-derived feedstock. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Chiral Catalyst Discovery

Machine learning models are being developed to predict the enantioselectivity of asymmetric reactions with remarkable accuracy. nih.gov For example, a unified ML protocol using quantum chemically derived molecular descriptors was able to predict the enantiomeric excess (%ee) for asymmetric hydrogenations with a low root-mean-square error, demonstrating its practical utility in identifying promising catalyst candidates. pnas.orgnih.gov These predictive models can significantly reduce the time and cost associated with experimental screening. pnas.org

Researchers are also developing AI workflows that can assess and quantify the "generality" of a catalyst—its ability to provide high enantioselectivity across a wide range of substrates. chemrxiv.orgresearchgate.net An unsupervised machine learning workflow has been created that uses literature data and reaction descriptors to visualize and cluster chemical space coverage, allowing for the derivation of a catalyst generality metric. chemrxiv.orgresearchgate.net This approach can help identify broadly applicable catalysts and provide insights into the mechanistic basis of their generality. chemrxiv.org

| AI/ML Application | Technique/Model | Goal | Outcome/Potential |

| Prediction of Enantioselectivity | Random Forest (RF) and other ML methods | Predict enantiomeric excess (%ee) for asymmetric hydrogenations. pnas.orgnih.gov | Accurate predictions (rmse of 8.4 ± 1.8 in %ee), accelerating catalyst identification. pnas.orgnih.gov |

| Prediction of Enantioselectivity | 2D Molecular Descriptors | Predict highly selective asymmetric catalysts without quantum chemical computations. azorobotics.com | Fast and robust predictive models suitable for asymmetric catalysis. azorobotics.com |

| Assessment of Catalyst Generality | Unsupervised Machine Learning Workflow | Quantify how general a given catalyst is across various substrates. chemrxiv.orgresearchgate.net | Identification of the most general catalyst chemotypes and prediction of general chiral catalysts. chemrxiv.orgresearchgate.net |

| Catalyst Design and Optimization | AI Workflow with LLMs and Bayesian Optimization | Expedite and enhance catalyst optimization by harnessing literature data. arxiv.org | Swift, resource-efficient, and high-precision catalyst synthesis. arxiv.org |

| Catalyst Discovery | AI-powered Molecular Simulations | Explore reaction mechanisms at the atomic level. meryt-chemical.com | Uncover insights that can lead to entirely new classes of catalysts. meryt-chemical.com |

Potential for Cascade and Multi-Component Reactions with Chiral Pyrrolidine Catalysts

Cascade reactions and multi-component reactions (MCRs) represent highly efficient synthetic strategies, as they allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and reducing waste. acs.orgtandfonline.com Chiral pyrrolidine derivatives, particularly those based on proline, have proven to be exceptional catalysts for promoting a wide variety of such transformations. ajgreenchem.comacs.org

Proline and its derivatives have been successfully employed in numerous asymmetric three-component Mannich reactions, coupling a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds with excellent enantioselectivities and diastereoselectivities. acs.org The mechanism typically involves the formation of a chiral enamine from the ketone and the pyrrolidine catalyst, which then reacts with an imine generated in situ from the aldehyde and amine. acs.org Similarly, L-proline has been used to catalyze the multicomponent synthesis of tetrahydropyridine (B1245486) derivatives, which are valuable scaffolds in medicinal chemistry. ajgreenchem.com

The development of cascade reactions that create multiple bonds and stereocenters in a controlled manner is a key goal in organic synthesis. acs.org Pyrrolidine-based organocatalysts are well-suited for this purpose. For example, asymmetric organocatalytic relay cascades have been developed for the controlled synthesis of specific diastereomers of complex molecules. acs.org A platinum/Brønsted acid binary system has been used to catalyze a cascade reaction involving N-Boc-protected alkynamines and alkenes or alkynes to synthesize pyrrolidine derivatives. nih.gov This reaction is believed to proceed via an initial platinum-catalyzed cycloisomerization followed by an acid-promoted nucleophilic addition and cyclization. nih.gov

Furthermore, enantioselective SOMO (Singly Occupied Molecular Orbital) activation has been utilized in a formal (3+2) cycloaddition cascade, coupling β-amino aldehydes and olefins to rapidly generate stereochemically complex pyrrolidines. nih.gov The potential for designing new and more intricate cascade and multi-component reactions using chiral pyrrolidine catalysts is vast. Future research will likely focus on expanding the scope of these reactions to access an even greater diversity of molecular architectures with high levels of efficiency and stereocontrol. acs.orgacs.org

| Reaction Type | Catalyst | Reactants | Product |

| Three-Component Mannich Reaction | Proline | Ketones, Aldehydes, Amines | β-Amino Carbonyl Compounds acs.org |

| Multicomponent Reaction | L-Proline | Amines, Methyl Acetoacetate, Aromatic Aldehydes | Tetrahydropyridine Derivatives ajgreenchem.com |

| Multicomponent Reaction | Proline Lithium Salt | 2-Cyclohexen-1-one, Aliphatic Aldehydes | Bicyclic Amino Acids rsc.org |

| Cascade Reaction | Platinum/Triflic Acid | N-Boc-protected Alkynamines, Alkenes/Alkynes | Pyrrolidine Derivatives nih.gov |

| Cascade Reaction | Chiral Pyrrolidine (SOMO-activation) | β-Amino Aldehydes, Conjugated Olefins | Complex Pyrrolidines nih.gov |

Q & A

Q. What are the common synthetic routes for preparing (R)-2-(o-Tolyl)pyrrolidine hydrochloride?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrrolidine derivatives can react with o-tolyl halides or via Buchwald-Hartwig amination. A multi-step approach may include:

Chiral resolution : Use of chiral auxiliaries (e.g., (R)-configured precursors) or enantioselective catalysis.

Salification : Hydrochloride formation via HCl treatment in polar solvents like ethanol or acetone.

Evidence from analogous syntheses (e.g., Pacritinib hydrochloride) highlights nucleophilic substitution with chloroethylpyrrolidine intermediates, followed by reductions and salt formation . Chiral chromatography ensures enantiopurity .

Q. How is the enantiomeric purity of this compound validated?

- Methodological Answer : Enantiomeric excess is confirmed via:

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Follow GHS guidelines for pyrrolidine hydrochlorides:

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : In airtight containers at 2–8°C, away from moisture.

Safety Data Sheets (SDS) for structurally similar compounds emphasize these protocols .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Q. What analytical methods resolve contradictions in reported physicochemical properties?

- Methodological Answer : Discrepancies in melting points or solubility may stem from polymorphic forms or impurities. Address via:

Q. How can enantiomeric interference in biological assays be mitigated?

- Methodological Answer : Contamination by (S)-enantiomers can skew results. Solutions include:

Q. What strategies improve regioselectivity in pyrrolidine functionalization?

- Methodological Answer : Regioselective o-tolyl incorporation is achieved via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.